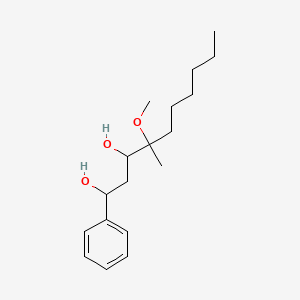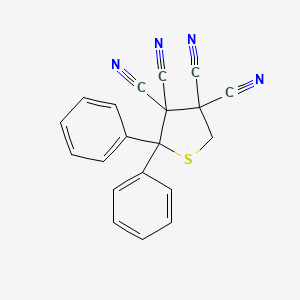
Ditert-butyl(sulfanylidene)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl(sulfanylidene)phosphanium is a sterically hindered phosphonium salt. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science. It is often used as a stabilizer for metal nanoparticles and has applications in catalysis.
Méthodes De Préparation
The synthesis of ditert-butyl(sulfanylidene)phosphanium typically involves the reaction of tert-butylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions.
Analyse Des Réactions Chimiques
Ditert-butyl(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ditert-butyl(sulfanylidene)phosphanium has several scientific research applications:
Mécanisme D'action
The mechanism of action of ditert-butyl(sulfanylidene)phosphanium involves its interaction with microbial cell membranes, leading to disruption of cell function and inhibition of growth. The molecular targets and pathways involved include the inhibition of enzymes essential for microbial survival.
Comparaison Avec Des Composés Similaires
Ditert-butyl(sulfanylidene)phosphanium can be compared with other sterically hindered phosphonium salts, such as tri-tert-butylphosphonium salts. These compounds share similar structural features but differ in their specific applications and reactivity. For example, tri-tert-butylphosphonium salts are also used as stabilizers for metal nanoparticles but may have different catalytic properties .
Similar compounds include:
- Tri-tert-butylphosphonium salts
- Bis(2,4-di-tert-butylphenyl)phosphate
- 2,4-Ditert-butylphenol
These compounds highlight the unique properties of this compound, particularly its effectiveness as a stabilizer and antimicrobial agent.
Propriétés
| 81183-69-9 | |
Formule moléculaire |
C8H18PS+ |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
ditert-butyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C8H18PS/c1-7(2,3)9(10)8(4,5)6/h1-6H3/q+1 |
Clé InChI |
CHHFLQPRNBTHLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[P+](=S)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)


![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)

